2-Aminoisocytosine

Beschreibung

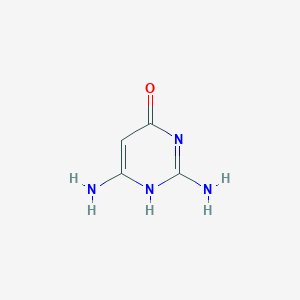

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-diamino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWELIMKTDYHAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Record name | 2,4-diamino-6-hydroxypyrimidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58470-85-2 (sulfate) | |

| Record name | 2-Aminoisocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4049038 | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

100643-27-4, 56-06-4, 143504-99-8 | |

| Record name | 2,6-Diamino-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100643-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoisocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone, 2,6-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diamino-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Diaminopyrimidin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOISOCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDH7CNS75I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

286 °C | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Researcher's In-depth Guide to the Structure and Tautomerism of 2-Aminoisocytosine

Prepared by: Gemini, Senior Application Scientist

Abstract

2-Aminoisocytosine (2-AIC), a non-canonical pyrimidine base, is of significant interest in the fields of synthetic biology and medicinal chemistry. Its ability to form alternative base pairs and participate in unique molecular recognition events is fundamentally governed by its tautomeric state. This guide provides a comprehensive technical overview of the structural landscape of 2-AIC, focusing on the critical concept of tautomerism. We will explore the different tautomeric forms, their relative stabilities as determined by computational and experimental methods, and the analytical techniques used for their characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of 2-AIC to leverage its properties in their work.

Introduction: The Significance of this compound

Isocytosine and its derivatives, such as this compound (also known as 2,5-diamino-4(3H)-pyrimidinone), represent a fascinating class of heterocyclic compounds. Unlike the canonical bases of DNA and RNA, their extended hydrogen-bonding capabilities open new avenues for the creation of synthetic genetic polymers and targeted therapeutic agents. The dynamic equilibrium between different structural isomers, known as tautomers, is a central determinant of their function. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[1][2] This subtle structural change can dramatically alter a molecule's hydrogen-bonding pattern, and therefore its biological activity. A precise understanding of the dominant tautomeric forms of 2-AIC under physiological conditions is paramount for predicting its pairing behavior and designing effective molecular scaffolds.

The Tautomeric Landscape of this compound

This compound can exist in several tautomeric forms due to the migration of protons between its exocyclic amino groups and the endocyclic nitrogen and exocyclic oxygen atoms. These forms are broadly classified based on the amino/imino and keto/enol states.[3][4][5] The four principal tautomers are:

-

Amino-keto form (A): This is generally considered the most stable tautomer under many conditions.

-

Amino-enol form (B): An isomer where the carbonyl oxygen is protonated to form a hydroxyl group.

-

Imino-keto form (C): Characterized by a double bond to one of the exocyclic nitrogen atoms.

-

Imino-enol form (D): Possesses both an imino and an enol group.

The equilibrium between these forms is a dynamic process influenced by factors such as solvent polarity, pH, and temperature.

Sources

A Technical Guide to the Synthesis and Purification of 2-Aminoisocytosine (2-Aminouracil)

Introduction and Significance

2-Aminoisocytosine, also known as 2-aminouracil, is a pivotal molecule in the fields of chemical biology and drug development. As a structural isomer of the natural pyrimidine nucleobase cytosine, it serves as a powerful tool for probing and engineering biological systems.[1] Its unique hydrogen bonding pattern, distinct from the canonical Watson-Crick base pairs, allows for the creation of orthogonal genetic systems. Notably, it forms a stable base pair with isoguanine, a key component in expanded genetic alphabets like the "hachimoji" RNA system.[1]

Beyond synthetic genetics, this compound is utilized in physical-chemical studies to investigate metal complex binding, tautomerism, and proton transfer effects within nucleobases.[1] Its derivatives are also explored for their therapeutic potential, making robust and scalable synthesis protocols essential for advancing research in these domains.

This guide provides an in-depth examination of the principal synthetic routes to this compound, focusing on the underlying chemical logic, detailed experimental protocols, and rigorous purification strategies designed for researchers and drug development professionals.

Core Synthetic Principle: The Guanidine Condensation

The construction of the this compound core universally relies on a cyclocondensation reaction. This foundational strategy involves the reaction of a C1N3 building block, guanidine , with a C3 synthon that possesses electrophilic centers at the 1 and 3 positions. The specific choice of the C3 component dictates the reaction conditions and overall efficiency, leading to several established synthetic pathways. This guide will detail the two most authoritative and practical methods: the condensation with malic acid and the reaction with β-keto esters.

Protocol I: Synthesis via In Situ Decarbonylation of Malic Acid

This classic and reliable method leverages the in situ generation of a highly reactive C3 synthon from an inexpensive and stable starting material.

Principle and Mechanism

The core of this protocol is the acid-catalyzed decarbonylation of malic acid in concentrated sulfuric acid. This process eliminates water and carbon monoxide to generate 3-oxopropanoic acid (malonaldehydic acid) directly in the reaction vessel.[1] This transiently formed intermediate is highly electrophilic and is immediately trapped by guanidine, which is also present in the acidic solution. A double condensation reaction, with the elimination of two water molecules, proceeds to form the stable pyrimidinone ring of this compound.[1]

The use of concentrated sulfuric acid is critical; it serves as a catalyst, a dehydrating agent to drive the condensation equilibrium toward the product, and the solvent for the reaction.

Caption: General experimental workflow from reactants to purified product.

Detailed Experimental Protocol

-

Base Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5.6 g of potassium hydroxide in 100 mL of absolute ethanol with gentle heating.

-

Guanidine Activation: To the ethanolic KOH solution, add 9.5 g of guanidine hydrochloride. Stir the mixture for 20 minutes at room temperature. A precipitate of potassium chloride will form.

-

Reactant Addition: To this slurry, add 11.3 g (or 11.2 mL) of ethyl cyanoacetate via a dropping funnel over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as chloroform:methanol (9:1). [2]5. Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated KCl.

-

Precipitation: Concentrate the filtrate under reduced pressure to about one-third of its original volume. Slowly neutralize the concentrated solution with glacial acetic acid. The product will precipitate out of the solution.

-

Isolation and Drying: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven at 60°C.

Comparative Summary of Synthetic Routes

| Parameter | Protocol I: Malic Acid | Protocol II: β-Keto Ester |

| Primary Reactants | Guanidine HCl, L-Malic Acid | Guanidine HCl, Ethyl Cyanoacetate |

| Key Reagent/Catalyst | Concentrated Sulfuric Acid | Potassium Hydroxide (or NaOEt) |

| Solvent | Concentrated Sulfuric Acid | Ethanol |

| Temperature | 75-80°C | Reflux (~78°C) |

| Key Advantages | Uses inexpensive starting materials; straightforward single-pot reaction. | Milder conditions; versatile for synthesizing derivatives; avoids handling large volumes of concentrated acid. |

| Key Challenges | Requires careful handling of large quantities of hot, concentrated H₂SO₄; vigorous work-up. | Requires anhydrous solvent; formation of inorganic salt byproducts that must be filtered. |

| Typical Yield | Moderate to Good | Good to Excellent |

Purification and Characterization

Achieving high purity is critical for downstream applications, especially in drug development and nucleic acid chemistry. The primary method for purifying crude this compound is recrystallization.

Detailed Purification Protocol (Recrystallization)

-

Solvent Selection: The choice of solvent is crucial. Water is often a good first choice due to the product's moderate solubility in hot water and poor solubility in cold water. For more stubborn impurities, solvent systems like methanol:chloroform (3:2) or dissolution in chloroform followed by precipitation with petroleum ether can be effective. [2][3]2. Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add the minimum amount of boiling solvent (e.g., deionized water) required to fully dissolve the solid.

-

Decolorization (Optional): If the solution is colored, add a small amount (1-2% by weight) of activated charcoal and boil for an additional 5-10 minutes. The charcoal will adsorb colored impurities.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done rapidly to prevent premature crystallization in the funnel.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for at least one hour to induce maximum crystallization.

-

Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly in a vacuum oven.

Quality Control and Characterization

The identity and purity of the final product should be rigorously confirmed using standard analytical techniques:

-

Melting Point (m.p.): A sharp melting point is indicative of high purity. The reported melting point for isocytosine is around 276°C. [3]* ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the expected chemical shifts and couplings for the protons and carbons in the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₄H₅N₃O, Molar Mass: 111.10 g·mol⁻¹). [1]* FTIR Spectroscopy: Shows characteristic peaks for the amine (N-H stretch), amide (C=O stretch), and alkene (C=C stretch) functional groups.

Conclusion

The synthesis of this compound is readily achievable through well-established chemical principles. The choice between the malic acid and β-keto ester routes depends on the available facilities, scale, and tolerance for specific reagents. The malic acid method is a robust, classic approach suitable for large-scale synthesis, while the β-keto ester method provides greater flexibility under milder conditions. In all cases, a meticulous purification protocol, primarily based on recrystallization, is paramount to obtaining material of sufficient purity for demanding research and development applications. This guide provides the foundational knowledge and practical steps for researchers to confidently synthesize and purify this important nucleobase analogue.

References

- Bares, J. E., et al. (1975). Synthesis of Isocytosine. Journal of the American Chemical Society, 97(15), 4413-4415.

- Wheeler, H. L., & Johnson, T. B. (1903). Synthesis of Isocytosine. American Chemical Journal, 29(6), 492-503.

-

Wikipedia contributors. (2023). Isocytosine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Sharma, V., et al. (2013). Synthesis of Cytosine Derivatives and Study of their Alkylation under Mild Conditions. Synthetic Communications, 43(12), 1648-1658. Retrieved from [Link]

-

Singh, P., et al. (2020). Base‐Induced Annulation of Glycal‐Derived α‐iodopyranone with 2‐Aminopyrimidinones: Access to Chiral Imidazopyrimidinones. Chirality, 32(10), 1285-1296. Retrieved from [Link]

-

de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, 2010(5), 82-91. Retrieved from [Link]

Sources

Spectroscopic properties of 2-Aminoisocytosine

An In-Depth Technical Guide to the Spectroscopic Properties of 2-Aminoisocytosine

Authored by a Senior Application Scientist

Abstract

This compound, a non-canonical nucleobase analog, serves as a powerful tool in biochemical and biophysical research. Its unique electronic structure, which gives rise to distinct spectroscopic properties, allows it to function as a sensitive probe for nucleic acid structure, dynamics, and interactions. This guide provides a comprehensive exploration of the key spectroscopic characteristics of this compound, including its UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) signatures. By detailing the underlying principles, experimental protocols, and data interpretation, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile molecule in their work.

Introduction: The Significance of this compound

This compound is an isomer of isocytosine and a structural analog of both guanine and cytosine. Its importance stems from its ability to form alternative base pairs and its inherent fluorescence, a property largely absent in natural nucleobases which exhibit extremely low fluorescence quantum yields.[1] This makes it an invaluable reporter molecule for investigating biological systems.

A crucial aspect of this compound's chemistry is its existence in multiple tautomeric forms (amino-oxo, amino-hydroxy, and imino-oxo forms). The equilibrium between these tautomers is sensitive to environmental factors such as solvent polarity and pH, and profoundly influences all of its spectroscopic properties. Understanding this tautomerism is fundamental to the correct interpretation of spectral data. Solid-state NMR studies on the related molecule isocytosine have shown that multiple tautomers can coexist, with distinct chemical shifts for protons in different environments (e.g., hydrogen-bonded vs. free NH).[2]

UV-Visible Absorption Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, corresponding to the promotion of electrons to higher energy orbitals.[3] For aromatic systems like this compound, the dominant absorptions are typically due to π → π* transitions. This technique is fundamental for quantification and for probing the electronic structure of the molecule.[4]

Core Principles & Spectral Features

Like other nucleobases, this compound strongly absorbs UV light, with a primary absorption maximum (λmax) typically around 260-290 nm.[4][5] The precise λmax and molar extinction coefficient (ε) are highly dependent on the solvent, pH, and the dominant tautomeric form in solution. Changes in pH, for instance, can alter the protonation state of the molecule, leading to shifts in the absorption maximum (bathochromic or hypsochromic shifts). These spectral differences between a nucleoside and its corresponding base can be significant enough to allow for their discrimination in a mixture using spectral unmixing algorithms.[6]

Quantitative Data Summary

| Condition | Typical λmax (nm) | Notes |

| Neutral pH (aqueous) | ~285 | Represents the solvated amino-oxo tautomer. |

| Acidic pH | Shifts may occur | Protonation of ring nitrogens alters the chromophore. |

| Basic pH | Shifts may occur | Deprotonation can lead to significant spectral changes. |

| Aprotic Solvent | Varies | Tautomeric equilibrium shifts, affecting the electronic structure. |

Note: Specific values should be determined empirically for the exact experimental conditions used.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation:

-

Prepare a stock solution of this compound in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.4). A concentration of 0.1 to 0.5 mM is a good starting point.[7]

-

Dilute the stock solution to a final concentration that will yield an absorbance between 0.1 and 1.0 AU to ensure adherence to the Beer-Lambert law.[4]

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the same buffer used for the sample to serve as a blank reference.

-

Place the blank cuvette in the reference beam path and record a baseline spectrum from 220 nm to 350 nm.

-

-

Sample Measurement:

-

Replace the blank cuvette with the sample cuvette.

-

Acquire the absorption spectrum over the same wavelength range. The instrument software will automatically subtract the blank spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If quantifying, use the Beer-Lambert equation (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.

-

Diagram: UV-Vis Analysis Workflow

Caption: Workflow for UV-Vis spectroscopic analysis.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about a molecule's electronic excited states and its local environment. Fluorescent nucleobase analogs like this compound are exceptionally useful for studying nucleic acid folding, dynamics, and binding events, often at the single-molecule level.[8][9]

Core Principles & Spectral Features

Upon absorbing a photon and reaching an excited electronic state, a fluorescent molecule can relax to the ground state by emitting a photon. This emitted light is at a longer wavelength (lower energy) than the excitation light, a phenomenon known as the Stokes shift. The fluorescence intensity and emission wavelength of this compound are exquisitely sensitive to its environment. For instance, when incorporated into DNA, its fluorescence is often quenched by base stacking with neighboring purines and pyrimidines, but this quenching can be relieved upon binding to a protein or undergoing a conformational change.[10]

Quantitative Data Summary

| Parameter | Typical Value Range | Influencing Factors |

| Excitation λmax | ~290-310 nm | Correlates with the UV absorption spectrum. |

| Emission λmax | ~350-380 nm | Solvent polarity (solvatochromic shifts), hydrogen bonding. |

| Quantum Yield (ΦF) | 0.1 - 0.6 | Highly dependent on environment; quenched by stacking, enhanced in non-polar environments. |

| Fluorescence Lifetime (τ) | 1 - 10 ns | Sensitive to dynamic quenching processes and local structure. |

Note: These are representative values. The ideal is to use a probe with fluorescence properties that differ from native DNA.[10]

Experimental Protocol: Fluorescence Spectra Acquisition

-

Sample Preparation:

-

Prepare samples in a fluorescence-free quartz cuvette.

-

Use a buffer appropriate for the biological system under study. Ensure the buffer itself is not fluorescent.

-

Concentrations are typically much lower than for UV-Vis, in the micromolar to nanomolar range, to avoid inner filter effects.

-

-

Instrument Setup (Spectrofluorometer):

-

Set the excitation wavelength to the molecule's absorption maximum (e.g., 300 nm).

-

Set the excitation and emission slit widths. Narrower slits (e.g., 2-5 nm) provide better resolution but lower signal; wider slits (e.g., 10 nm) increase signal but reduce resolution.

-

The instrument should be equipped with a thermostatted cell holder to maintain a constant sample temperature.[9]

-

-

Emission Spectrum Measurement:

-

Scan the emission monochromator from a wavelength slightly higher than the excitation wavelength to ~500 nm (e.g., 315 nm to 500 nm).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of maximum emission (e.g., 365 nm).

-

Scan the excitation monochromator from ~230 nm to a wavelength just below the emission setting (e.g., 230 nm to 355 nm). The resulting spectrum should resemble the absorption spectrum.

-

Diagram: Principle of Fluorescence

Caption: Simplified Jablonski diagram of fluorescence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining molecular structure and dynamics in solution. It provides atomic-level information by probing the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, ¹⁵N).[11]

Core Principles & Spectral Features

The chemical shift of a nucleus in an NMR spectrum is determined by its local electronic environment. For this compound, this allows for the unambiguous assignment of signals to specific protons and carbons in the molecule. Key applications include:

-

Structural Elucidation: Confirming the covalent structure.

-

Tautomerism Studies: NMR is particularly powerful for studying tautomeric equilibria. If the exchange between tautomers is slow on the NMR timescale, separate peaks will be observed for each species. If the exchange is fast, a single, population-averaged peak will be seen.[12]

-

Interaction Mapping: Changes in chemical shifts upon binding to another molecule (e.g., a protein or DNA strand) can identify the binding interface.

Representative NMR Data

| Nucleus | Typical Chemical Shift (ppm) | Notes |

| ¹H (H5/H6) | 5.5 - 8.0 | Aromatic protons on the pyrimidine ring. |

| ¹H (NH/NH₂) | 6.5 - 11.0 | Exchangeable protons. Position is highly sensitive to hydrogen bonding and tautomeric form. Broad signals are common. |

| ¹³C (C=O) | 160 - 180 | Carbonyl carbon, sensitive to tautomerism (C=O vs. C-OH). |

| ¹³C (Aromatic) | 90 - 150 | Ring carbons. |

Note: Shifts are referenced to an internal standard (e.g., DSS or TSP for aqueous samples) and are dependent on solvent, pH, and temperature.[11][13]

Experimental Protocol: NMR Sample Preparation

This protocol is critical for acquiring high-quality data.[14]

-

Solute Preparation:

-

Dissolve the required amount of this compound to achieve the target concentration. For ¹H NMR, 2-10 mg is typical, while ¹³C NMR may require 10-50 mg for natural abundance signals.[15][16] A concentration >0.5 mM is recommended for 2D experiments.[13]

-

The sample must be free of paramagnetic impurities and solid particulates.

-

-

Solvent Selection:

-

Use a high-purity deuterated solvent (e.g., D₂O, DMSO-d₆) to avoid a large interfering solvent signal.

-

For studies in water, a 90% H₂O / 10% D₂O mixture is used. The D₂O provides the deuterium lock signal for the spectrometer.[13]

-

-

Sample Finalization:

-

Dissolve the compound in the chosen solvent, typically 0.5-0.6 mL.[15]

-

Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample height is adequate (typically >4 cm) to be within the detection coil.[14][15]

-

Add an internal chemical shift reference standard if required (e.g., DSS).

-

Adjust pH using DCl or NaOD for aqueous samples.[9]

-

-

Instrumental Analysis:

-

Acquire standard 1D ¹H and ¹³C spectra.

-

For detailed structural assignment and dynamics, acquire 2D NMR experiments such as COSY (correlates J-coupled protons) and NOESY (correlates protons close in space).[17]

-

Diagram: NMR Sample Preparation Workflow

Caption: Workflow for preparing a high-quality NMR sample.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying the functional groups present in a molecule.

Core Principles & Spectral Features

Each functional group in this compound has a characteristic vibrational frequency. The IR spectrum provides a "fingerprint" of the molecule, confirming the presence of key structural motifs. Computational studies on cytosine have shown good agreement between calculated and experimental vibrational spectra, allowing for confident assignment of specific bands.[5][18]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3500 - 3300 | N-H Stretch | Medium-Strong | From the primary amine (-NH₂) group. Often appears as a doublet. |

| 3300 - 3100 | N-H Stretch | Medium | From the ring N-H group. |

| ~1700 | C=O Stretch | Strong | The carbonyl group stretch is a very prominent and reliable band. Its position is sensitive to hydrogen bonding. |

| 1650 - 1550 | C=C, C=N Stretches | Medium-Strong | Vibrations from the aromatic ring system. |

| ~1620 | N-H Bend | Medium | Scissoring vibration of the -NH₂ group. |

Note: The spectrum of a solid sample (e.g., KBr pellet) will be influenced by intermolecular hydrogen bonding in the crystal lattice.

Experimental Protocol: FTIR Analysis (KBr Pellet)

-

Sample Preparation:

-

Thoroughly grind ~1 mg of dry this compound with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) in an agate mortar.

-

The goal is to produce a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press.

-

Apply high pressure (several tons) to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will ratio the sample spectrum against the background.

-

Diagram: Key Vibrational Modes

Caption: Key functional groups and their IR vibrations. (Conceptual Diagram)

Conclusion: An Integrated Spectroscopic Approach

No single spectroscopic technique tells the whole story. A comprehensive understanding of this compound is achieved by integrating data from multiple methods. UV-Vis provides quantification and basic electronic information. Fluorescence offers unparalleled sensitivity for probing dynamic interactions. NMR delivers definitive structural and tautomeric information at the atomic level, while IR confirms the presence of key functional groups. By skillfully applying these techniques, researchers can fully exploit the capabilities of this compound as a sophisticated probe in molecular biology and drug discovery.

References

- Single-Molecule Fluorescence Using Nucleotide Analogs: A Proof-of-Principle.

- NMR sample prepar

- How to make an NMR sample. Unknown Source.

- How to Prepare an NMR Sample. YouTube.

- NMR Sample Prepar

- NMR Sample Preparation. Cornell University - NMR and Chemistry MS Facilities.

- Fluorescent Nucleoside Analogues as DNA Probes. Unknown Source.

- Single-molecule fluorescence detection of a tricyclic nucleoside analogue. NSF Public Access Repository.

- Isomorphic Fluorescent Nucleosides. PubMed Central.

- Site-specific incorporation of a fluorescent nucleobase analog enhances i-motif stability and allows monitoring of i-motif folding inside cells. Nucleic Acids Research | Oxford Academic.

- A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. NIH.

- Nucleic Acid Quantification Methods: A Comprehensive Guide. Blue-Ray Biotech.

- UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal.

- UV/Vis Spectroscopy for DNA & Protein Analysis. Unchained Labs.

- SPECTROSCOPIC PROPERTIES OF CYTOSINE: A COMPUTATIONAL INVESTIG

- INFRARED SPECTROSCOPY (IR). Unknown Source.

- Computational analysis of the vibrational spectra and structure of aqueous cytosine. Physical Chemistry Chemical Physics (RSC Publishing).

- The Use of NMR Spectroscopy to Study Tautomerism.

- 1 H NMR spectrum of solid isocytosine acquired at 65 kHz MAS. Two...

- An Introduction to Biological NMR Spectroscopy. PubMed Central.

- UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applic

- UV-Visible Spectroscopy. MSU chemistry.

- Bio NMR spectroscopy. Unknown Source.

Sources

- 1. Isomorphic Fluorescent Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 4. unchainedlabs.com [unchainedlabs.com]

- 5. bu.ac.bd [bu.ac.bd]

- 6. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nmr-bio.com [nmr-bio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

- 11. An Introduction to Biological NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 14. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 15. How to make an NMR sample [chem.ch.huji.ac.il]

- 16. m.youtube.com [m.youtube.com]

- 17. chemistry.uoc.gr [chemistry.uoc.gr]

- 18. Computational analysis of the vibrational spectra and structure of aqueous cytosine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Unnatural Base: A Technical Guide to 2-Aminoisocytosine in Synthetic Biology

Introduction: Expanding the Genetic Alphabet

The central dogma of molecular biology is elegantly simple, relying on the precise pairing of four nucleobases: adenine (A) with thymine (T), and guanine (G) with cytosine (C). This foundational principle of Watson-Crick base pairing governs the storage and transfer of genetic information in all known life. However, the field of synthetic biology seeks to move beyond the confines of nature's design, engineering novel biological parts, devices, and systems. A key frontier in this endeavor is the expansion of the genetic alphabet itself. By introducing artificial, or "unnatural," base pairs, we can augment the information-carrying capacity of DNA and RNA, opening avenues for novel diagnostics, therapeutics, and nanomaterials.[1][2]

This in-depth technical guide focuses on a pioneering unnatural nucleobase: 2-Aminoisocytosine , also known as isocytosine (isoC). We will delve into its historical discovery, the chemical logic behind its design, and the technical methodologies for its synthesis and incorporation into nucleic acids. This guide is intended for researchers, scientists, and drug development professionals who are actively working in or seeking to enter the exciting realm of synthetic genetics.

A Historical Perspective: The Genesis of an Idea

The concept of an expanded genetic alphabet is not a recent one. As early as 1962, the visionary scientist Alexander Rich proposed the possibility of an artificial third base pair formed between isoguanine (isoG) and isocytosine (isoC).[1] This theoretical pairing was predicated on a hydrogen bonding pattern distinct from the canonical A-T and G-C pairs, offering an orthogonal system for information storage.

However, it was not until the late 1980s and early 1990s that the groups of Steven A. Benner and H. P. Rappaport provided the first experimental evidence for the enzymatic incorporation of the isoG-isoC pair into nucleic acids.[1] These seminal studies laid the groundwork for the practical application of this compound in synthetic biology. A significant challenge identified in this early work was the chemical instability of isocytosine derivatives, particularly their susceptibility to deamination under the alkaline conditions typically used in automated oligonucleotide synthesis. This observation was a critical driver for the development of improved protecting group strategies for the exocyclic amine of isocytosine, a crucial aspect for its successful chemical synthesis into DNA and RNA strands.

The Molecular Logic: Why this compound?

The design of this compound as a partner for isoguanine is a prime example of rational molecular engineering. The pairing relies on a unique hydrogen-bonding pattern that is orthogonal to the Watson-Crick pairs, meaning it does not cross-react with the natural bases.

Diagram: Watson-Crick vs. isoC-isoG Base Pairing

Sources

An In-depth Technical Guide to 2-Aminoisocytosine Analogs and Their Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoisocytosine (2-AIC), a non-canonical pyrimidine nucleobase, and its analogs represent a class of heterocyclic compounds with significant potential in medicinal chemistry, chemical biology, and materials science. Their unique structural and electronic properties, particularly their tautomeric behavior and hydrogen bonding capabilities, distinguish them from natural nucleobases and offer a versatile scaffold for the design of novel therapeutic agents and molecular probes. This guide provides a comprehensive overview of the fundamental chemical properties of 2-AIC analogs, including their synthesis, tautomerism, spectroscopic characteristics, and base-pairing interactions. Furthermore, we delve into the biophysical properties of oligonucleotides incorporating these analogs and explore their burgeoning applications in drug development. Detailed experimental protocols and visual workflows are provided to offer both theoretical understanding and practical insights for researchers in the field.

The Core of this compound: Structure and Tautomerism

This compound (also known as 2-amino-4-hydroxy-pyrimidine) is an isomer of isocytosine. The placement of the amino group at the 2-position profoundly influences its electronic structure and potential for intermolecular interactions. A critical aspect of the chemistry of 2-AIC and its analogs is their existence in different tautomeric forms. Tautomers are structural isomers that readily interconvert, and their relative populations can be influenced by environmental factors such as solvent polarity and pH.

The primary tautomeric forms of 2-AIC are the amino-oxo and the imino-oxo forms. Computational studies on the related isocytosine molecule suggest that in aqueous solutions, the amino form is generally more stable than the imino form[1]. The dynamic equilibrium between these tautomers is a key determinant of the molecule's function and reactivity.

Caption: Tautomeric equilibrium of this compound.

The ability to control or favor a specific tautomeric form through chemical modification is a powerful strategy in the design of 2-AIC analogs for specific biological targets.

Synthesis of this compound Analogs

The synthesis of 2-AIC analogs can be achieved through various routes in synthetic organic chemistry. A common approach involves the cyclization of a substituted guanidine derivative with a β-ketoester. The specific substituents on the starting materials will determine the final structure of the analog. For instance, multicomponent reactions are also being explored for the efficient, one-pot synthesis of related heterocyclic systems like 2-aminobenzothiazoles[2].

Below is a generalized workflow for the synthesis of a 2-AIC analog. The choice of protecting groups and reaction conditions is critical for achieving high yields and purity.

Caption: Generalized synthetic workflow for 2-AIC analogs.

Experimental Protocol: Synthesis of a Hypothetical 2-AIC Analog

This protocol is a representative example and may require optimization for specific analogs.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the substituted guanidine (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol).

-

Addition of Reagents: Add the corresponding β-ketoester (1.1 eq) and a base (e.g., sodium ethoxide, 1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Extraction: Remove the solvent under reduced pressure and partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product using NMR, mass spectrometry, and IR spectroscopy.

Spectroscopic and Physicochemical Properties

The chemical properties of 2-AIC analogs can be thoroughly investigated using a variety of spectroscopic and analytical techniques.

| Property | Technique | Typical Observations |

| UV-Visible Absorption | UV-Vis Spectroscopy | Absorption maxima are typically observed in the range of 260-280 nm, characteristic of pyrimidine-based systems. The exact wavelength and molar absorptivity can be influenced by substituents and solvent.[3] |

| Vibrational Modes | Infrared (IR) Spectroscopy | Characteristic peaks include N-H stretching vibrations from the amino group, C=O stretching from the keto group, and C=N and C=C stretching from the pyrimidine ring.[3] |

| Proton and Carbon Environments | Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR provide detailed information about the chemical structure. The chemical shifts of the ring protons and carbons are sensitive to the electronic effects of the substituents.[4] |

| Electrochemical Behavior | Cyclic Voltammetry | The oxidation potential of 2-AIC analogs can be determined, providing insight into their electron-donating properties. The presence of an amino group generally lowers the oxidation potential compared to the parent phenothiazine molecule.[5][6] |

Hydrogen Bonding and Base Pairing

A key feature of 2-AIC and its analogs is their ability to form specific hydrogen bond patterns, which is of great interest for applications in synthetic biology and the development of therapeutic oligonucleotides. 2-AIC can act as both a hydrogen bond donor (from the amino group and N-H) and an acceptor (from the ring nitrogens and the carbonyl oxygen).

The unique arrangement of these functional groups allows 2-AIC to potentially form three hydrogen bonds with a complementary partner, such as isoguanine, mimicking the stable G-C base pair.[7][8] This property is crucial for the design of expanded genetic alphabets and for enhancing the binding affinity of therapeutic oligonucleotides to their targets.

Caption: Hydrogen bonding pattern of 2-AIC with a partner.

The energetic contribution of the 2-amino group to the thermodynamic stability of DNA duplexes has been studied using non-canonical nucleotides.[7] These studies reveal that the presence of the 2-amino group can significantly stabilize the duplex, depending on the base pairing partner and the surrounding sequence context.

Biophysical Properties of Oligonucleotides Containing 2-AIC Analogs

The incorporation of 2-AIC analogs into oligonucleotides can impart novel biophysical properties. These modifications are a cornerstone of developing next-generation antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[9]

| Biophysical Property | Impact of 2-AIC Analog Incorporation | Rationale |

| Duplex Thermal Stability (Tm) | Generally increased | The potential for an additional hydrogen bond can enhance the stability of the duplex with its target DNA or RNA strand.[4] |

| Mismatch Discrimination | Improved | The specific hydrogen bonding requirements of the 2-AIC analog can lead to a greater destabilization of duplexes with mismatched bases.[4] |

| Nuclease Resistance | Increased | Modifications to the nucleobase, sugar, or phosphate backbone can sterically hinder the approach of nucleases, thereby increasing the in vivo stability of the oligonucleotide.[10][11] |

Experimental Protocol: Thermal Denaturation of Oligonucleotides

-

Sample Preparation: Dissolve the oligonucleotide containing the 2-AIC analog and its complementary strand in a buffer solution (e.g., 10 mM phosphate buffer with 100 mM NaCl, pH 7.0).

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.

-

Denaturation and Annealing: Initially, heat the sample to 85-90°C to ensure complete denaturation, then slowly cool to allow for annealing.

-

Melting Curve Acquisition: Increase the temperature at a controlled rate (e.g., 1°C/min) while continuously monitoring the absorbance at 260 nm.

-

Data Analysis: Plot the absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex is dissociated, determined from the first derivative of the melting curve.

Applications in Medicinal Chemistry and Drug Development

The versatile scaffold of 2-AIC and its analogs makes them attractive for a wide range of applications in medicinal chemistry. The 2-amino group can serve as a key pharmacophore, participating in crucial interactions with biological targets. For example, the 2-aminothiazole core is present in several marketed drugs and is a focus of ongoing drug discovery efforts in areas such as oncology and infectious diseases.[12][13]

Potential Therapeutic Applications:

-

Anticancer Agents: 2-AIC analogs can be designed to selectively bind to specific DNA or RNA structures that are overexpressed in cancer cells, such as G-quadruplexes.

-

Antiviral and Antibacterial Agents: By mimicking natural nucleosides, these analogs can be developed as inhibitors of viral or bacterial polymerases. The aminocyclitol moiety, for instance, is a key component in many antiviral and antibacterial drugs.[14]

-

Modulators of Gene Expression: As components of therapeutic oligonucleotides, 2-AIC analogs can enhance target affinity and in vivo stability, leading to more potent and durable gene silencing or splicing modulation.[9]

-

Bioisosteric Replacement: In drug design, a functional group can be replaced by a bioisostere to improve physicochemical properties, metabolic stability, or target affinity.[15][16] 2-AIC analogs can serve as bioisosteres for other heterocyclic systems.

Conclusion and Future Outlook

This compound analogs represent a promising class of compounds with tunable chemical and physical properties. Their unique hydrogen bonding capabilities and versatile synthetic accessibility make them valuable tools in supramolecular chemistry, materials science, and particularly in drug discovery and development. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, a deeper understanding of their interactions with biological macromolecules, and the expansion of their applications in targeted therapeutics and diagnostics. The continued exploration of this chemical space is poised to yield novel molecules with significant scientific and clinical impact.

References

-

ResearchGate. Tautomers of 2-pyrimidinamine and of isocytosine. Available from: [Link]

-

PubMed. Synthesis and Biophysical Investigations of Oligonucleotides Containing Galactose-Modified DNA, LNA, and 2'-Amino-LNA Monomers. Available from: [Link]

-

MDPI. Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing. Available from: [Link]

-

MDPI. Weak Interactions in the Structures of Newly Synthesized (–)-Cytisine Amino Acid Derivatives. Available from: [Link]

-

Semantic Scholar. SPECTROSCOPIC PROPERTIES OF CYTOSINE: A COMPUTATIONAL INVESTIGATION. Available from: [Link]

-

Pearson. Base Pairing Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

-

MDPI. Chemistry of Therapeutic Oligonucleotides That Drives Interactions with Biomolecules. Available from: [Link]

-

MDPI. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Available from: [Link]

-

PubMed. Chemoenzymatic synthesis of iminocyclitol derivatives: a useful library strategy for the development of selective fucosyltransfer enzymes inhibitors. Available from: [Link]

-

The Chinese University of Hong Kong. Base pairing. Available from: [Link]

-

Journal of Molecular Biology. Recognition of Nucleic Acid Bases and Base-pairs by Hydrogen Bonding to Amino Acid Side-chains. Available from: [Link]

-

ResearchGate. In vitro and in vivo biophysical properties of oligonucleotides containing 5'-thio nucleosides. Available from: [Link]

-

ResearchGate. The keto–amino/enol tautomerism of cytosine in aqueous solution. A theoretical study using combined discrete/self-consistent reaction field models. Available from: [Link]

-

PubMed. Recent developments of 2-aminothiazoles in medicinal chemistry. Available from: [Link]

-

LabXchange. The DNA Base Pairs in Detail. Available from: [Link]

-

Drug Discovery and Therapeutics. In vitro and in vivo biophysical properties of oligonucleotides containing 5'-thio nucleosides. Available from: [Link]

-

PubMed. Medicinal chemistry of aminocyclitols. Available from: [Link]

-

ResearchGate. Most stable gas-phase tautomers of cytosine. Available from: [Link]

-

PubMed Central. Biophysical and biological properties of splice-switching oligonucleotides and click conjugates containing LNA-phosphothiotriester linkages. Available from: [Link]

-

IntechOpen. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Available from: [Link]

-

PubMed Central. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Available from: [Link]

-

MDPI. Synthesis of O-Amino Sugars and Nucleosides. Available from: [Link]

-

YouTube. Tautomerism; Types & Stability of Tautomers. Available from: [Link]

-

ResearchGate. (PDF) Spectroscopic and electrochemical properties of 2-aminophenothiazine. Available from: [Link]

-

SpringerLink. Synthesis of biologically active derivatives of 2-aminobenzothiazole. Available from: [Link]

-

ResearchGate. Recent developments of 2-aminothiazoles in medicinal chemistry. Available from: [Link]

-

PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available from: [Link]

-

PubMed Central. SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. Available from: [Link]

-

PubMed. SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bu.ac.bd [bu.ac.bd]

- 4. Synthesis and Biophysical Investigations of Oligonucleotides Containing Galactose-Modified DNA, LNA, and 2'-Amino-LNA Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Base pairing [bch.cuhk.edu.hk]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. In vitro and in vivo biophysical properties of oligonucleotides containing 5'-thio nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 2-Aminoisocytosine: A Technical Guide for Researchers

< <

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of quantum chemical calculations applied to 2-Aminoisocytosine (AIC), a non-canonical nucleobase of significant interest in xenobiology and drug development. We delve into the theoretical underpinnings of computational quantum chemistry, offering a practical, step-by-step workflow for researchers. This document is designed to bridge theoretical concepts with practical application, enabling scientists to leverage computational tools to elucidate the electronic structure, reactivity, and spectroscopic properties of this intriguing molecule.

Part 1: The Significance of this compound (AIC)

This compound, also known as isocytosine or 2-amino-4-hydroxypyrimidine, is a pyrimidine nucleobase analog.[1][2] Its structure deviates from the canonical bases that form the alphabet of our genetic code, and it is this deviation that makes it a compelling subject for study. In the realm of drug design, AIC serves as a bioisostere, a compound resulting from the exchange of an atom or a group of atoms with another, broadly similar, atom or group.[3][4][5] This concept is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological and physicochemical properties.

The exploration of non-canonical nucleobases like AIC is also central to the field of xenobiology, which seeks to create synthetic biological systems with expanded genetic alphabets.[6][7][8][9][10] Understanding the hydrogen bonding patterns, stability, and electronic characteristics of AIC is crucial for designing novel base pairs and, ultimately, synthetic life forms.

Quantum chemical calculations offer a powerful lens through which to examine AIC at the subatomic level. These in silico experiments provide insights that are often difficult or impossible to obtain through traditional wet-lab techniques alone. They allow us to predict molecular geometries, understand reaction mechanisms, and interpret spectroscopic data with a high degree of accuracy.

Part 2: Theoretical Foundations of Quantum Chemical Calculations

At its core, quantum chemistry uses the principles of quantum mechanics to calculate the properties of molecules.[11] The foundational equation is the Schrödinger equation, which, for all but the simplest systems, cannot be solved exactly.[11] Thus, a variety of approximation methods have been developed.

Key Methodologies: A Brief Overview

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that provides a good starting point for more complex calculations. It treats each electron in a molecule as moving in the average field of all other electrons.

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[12][13][14] Instead of the complex many-electron wavefunction, DFT focuses on the electron density to calculate the energy of a system. The choice of the "functional" (e.g., B3LYP, M06-2X) is critical and depends on the specific properties being investigated.

-

Post-Hartree-Fock Methods: For situations demanding higher accuracy, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed, though at a significantly higher computational expense.[15]

The Role of Basis Sets

A basis set is a set of mathematical functions used to represent the electronic wave function in a molecule.[16][17] The choice of basis set is a critical parameter in any quantum chemical calculation, directly impacting the accuracy and computational cost.

-

Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)):* These are widely used and offer a good compromise between accuracy and speed.[16][18][19] The notation indicates the number of functions used to describe the core and valence electrons, as well as the inclusion of polarization (*) and diffuse (+) functions, which are important for describing electron distribution in more complex systems.[18]

-

Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results.[16]

Part 3: A Practical Workflow for Quantum Chemical Calculations on this compound

This section outlines a robust, step-by-step protocol for performing quantum chemical calculations on AIC. This workflow is designed to be a self-validating system, with each step building upon the previous one to ensure the reliability of the final results.

Step 1: Geometry Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through a process called geometry optimization, which systematically adjusts the positions of the atoms to find the minimum energy conformation on the potential energy surface.

Protocol:

-

Build the initial structure: Construct the 2D structure of this compound and convert it to a 3D model using a molecular editor.

-

Select the level of theory: For a good balance of accuracy and efficiency, a DFT method such as B3LYP with a Pople-style basis set like 6-31G(d) is a reasonable starting point for geometry optimization of heterocyclic compounds.[13]

-

Perform the optimization: Submit the structure for geometry optimization using a quantum chemistry software package (e.g., Gaussian, ORCA). The output will be the optimized Cartesian coordinates of the atoms.

Caption: A simplified workflow for the geometry optimization of this compound.

It is important to consider that this compound can exist in different tautomeric forms.[20][21][22] Separate geometry optimizations should be performed for each plausible tautomer to determine their relative stabilities.[23][24]

Step 2: Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation should be performed. This serves two critical purposes:

-

Confirmation of a true minimum: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point on the potential energy surface, and the geometry needs to be further optimized.

-

Thermochemical data: The frequency calculation provides valuable thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. These are essential for comparing the relative stabilities of different tautomers or conformations.

Protocol:

-

Use the optimized geometry: The frequency calculation must be performed on the optimized geometry from the previous step.

-

Same level of theory: It is crucial to use the same level of theory (method and basis set) as the geometry optimization.

-

Analyze the output: Check the output file for the number of imaginary frequencies. If there are none, the structure is a true minimum.

Step 3: Calculation of Molecular Properties

With a validated minimum energy structure, a wealth of molecular properties can be calculated to understand the behavior of this compound.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[25][26][27][28] The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).[25][27] The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.[29]

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[30][31][32][33][34] It is an invaluable tool for identifying regions of positive and negative potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.[13][30]

Caption: The relationship between calculated electronic properties and their interpretation.

-

Infrared (IR) and Raman Spectra: The vibrational frequencies calculated in Step 2 can be used to predict the IR and Raman spectra of this compound. This allows for direct comparison with experimental spectra, aiding in the identification and characterization of the molecule.

-

UV-Vis Spectra: The electronic transitions that give rise to a molecule's UV-Vis spectrum can be calculated using Time-Dependent Density Functional Theory (TD-DFT).[35][36][37][38][39][40] This is a powerful tool for understanding the photophysical properties of AIC and can be particularly useful in the design of fluorescent probes.

Protocol for TD-DFT:

-

Use the optimized ground-state geometry.

-

Select an appropriate functional and basis set: Functionals like B3LYP or CAM-B3LYP are often used for TD-DFT calculations. A basis set with diffuse functions (e.g., 6-31+G(d)) is recommended for describing excited states.

-

Specify the number of excited states to calculate.

-

Consider solvent effects: The inclusion of a solvent model (e.g., the Polarizable Continuum Model, PCM) is often necessary for accurate prediction of UV-Vis spectra in solution.

Part 4: Data Presentation and Interpretation

The results of quantum chemical calculations are typically presented in tables for easy comparison and analysis.

Table 1: Calculated Properties of this compound (Example)

| Property | Value |

| Optimized Geometry | |

| N1-C2 Bond Length (Å) | 1.375 |

| C4-C5 Bond Length (Å) | 1.432 |

| N1-C2-N3 Bond Angle (°) | 120.5 |

| Electronic Properties | |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.10 |

| HOMO-LUMO Gap (eV) | 5.15 |

| Dipole Moment (Debye) | 3.45 |

| Thermochemistry | |

| Zero-Point Energy (kcal/mol) | 65.8 |

| Gibbs Free Energy (Hartree) | -415.12345 |

Note: The values in this table are illustrative and will vary depending on the level of theory used.

Interpreting the vast amount of data generated by these calculations is a critical skill. The calculated bond lengths and angles can be compared to experimental crystallographic data to validate the computational model. The HOMO and LUMO energies provide insights into the molecule's potential for participating in chemical reactions. The MEP map visually highlights the most reactive sites on the molecule.

Conclusion

Quantum chemical calculations are an indispensable tool for modern chemical research. This guide has provided a foundational understanding and a practical workflow for applying these methods to the study of this compound. By following these protocols, researchers in drug development and xenobiology can gain deep insights into the properties of this important non-canonical nucleobase, accelerating the pace of discovery and innovation.

References

-

Explicit solvation modeling in the accurate TD-DFT prediction of absorption spectra for natural nucleobases and fluorescent nucl - ChemRxiv. Available at: [Link]

-

Tautomers of 2-pyrimidinamine and of isocytosine. - ResearchGate. Available at: [Link]

-

Kaur, S., & Sharma, P. (2019). Radical pathways for the formation of non-canonical nucleobases in prebiotic environments. RSC Advances, 9(63), 36841-36851. Available at: [Link]

-

Dutta, N., Deb, I., Sarzynska, J., & Lahiri, A. (2022). Quantum chemical and molecular modeling studies of twenty therapeutic nucleosides and nucleoside analogues. ChemRxiv. Available at: [Link]

-

Explicit solvation modeling in the accurate TD-DFT prediction of absorption spectra for natural nucleobases and fluorescent nucleobase analogues - ResearchGate. Available at: [Link]

-

Density Functional Calculations on Heterocyclic Compounds. Part 2. On the Protonation of 4,5-Dichloro-2-methyl-3(2H)-pyridazinone | Semantic Scholar. Available at: [Link]

-

Non-canonical base pairing - Wikipedia. Available at: [Link]

-

How Well Can Density Functional Methods Describe Hydrogen Bonds to π Acceptors? | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

-

Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC - PubMed Central. Available at: [Link]

-

Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound - Lupine Publishers. Available at: [Link]

-

Molecular electrostatic potential surface of essential amino acids... - ResearchGate. Available at: [Link]

-

Absorption and normalized emission spectra of the qA analogues at 5 μM... - ResearchGate. Available at: [Link]

-

Rathi, P., et al. (2020). Quantum parameters based study of some heterocycles using density functional theory method: A comparative theoretical study. Journal of The Chinese Chemical Society, 67(2), 263-273. Available at: [Link]

-

Isocytosine | C4H5N3O | CID 66950 - PubChem - NIH. Available at: [Link]

-

Supporting Information: Quantum Chemical Insights into DNA Nucleobase Oxidation: Bridging Theory and Experiment - DOI. Available at: [Link]

-

Modeling noncanonical RNA base pairs by coarse-grained IsRNA2 model - PMC. Available at: [Link]

-

Sponer, J., et al. (2013). Quantum chemical studies of nucleic acids: Can we construct a bridge to the RNA structural biology and bioinformatics communities?. Journal of Biomolecular Structure and Dynamics, 31(10), 1166-1189. Available at: [Link]

-

updated overview of experimental and computational approaches to identify non-canonical DNA/RNA structures with emphasis on G-quadruplexes and R-loops | Briefings in Bioinformatics | Oxford Academic. Available at: [Link]

-

Computational Analysis of Density Functional Theory (DFT method), Thermodynamic Investigations and Molecular Docking Studies on 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one - ResearchGate. Available at: [Link]

-

Non-canonical Base Pairing - Wikimedia Commons. Available at: [Link]

-

Basis set (chemistry) - Wikipedia. Available at: [Link]

-

HOMO/LUMO energy levels (E(vac)) of nucleobases relative to the vacuum... - ResearchGate. Available at: [Link]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds - MDPI. Available at: [Link]

-

TDDFT - Rowan Scientific. Available at: [Link]

-

Basis Sets | Gaussian.com. Available at: [Link]

-

UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS - FACCTs. Available at: [Link]

-

Guide to identifying HOMO-LUMO of molecules? : r/OrganicChemistry - Reddit. Available at: [Link]

-

Basis Sets for the Calculation of Core-Electron Binding Energies - University of Nottingham Ningbo China. Available at: [Link]

-

Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - MDPI. Available at: [Link]

-

Electrophiles and Nucleophiles; LUMOs and HOMOs - YouTube. Available at: [Link]

-

Molecular electrostatic potential mapped on the isodensity surface of... - ResearchGate. Available at: [Link]

-

Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

-

11.2: Gaussian Basis Sets - Chemistry LibreTexts. Available at: [Link]

-

Molecular electrostatic potential in cytosine monohydrate, the... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

The keto–amino/enol tautomerism of cytosine in aqueous solution. A theoretical study using combined discrete/self-consistent reaction field models - ResearchGate. Available at: [Link]

-

The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed. Available at: [Link]

-

Introduction to HOMO LUMO Interactions in Organic Chemistry - YouTube. Available at: [Link]

-

9.4.2. Tautomers - Chemistry LibreTexts. Available at: [Link]

-

Computational Study of the Electrostatic Potential and Charges of Multivalent Ionic Liquid Molecules - OSTI.GOV. Available at: [Link]

-

A Revival of Molecular Surface Electrostatic Potential Statistical Quantities: Ionic Solids and Liquids - MDPI. Available at: [Link]

-

Most stable gas-phase tautomers of cytosine. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. Available at: [Link]

-

Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Available at: [Link]

Sources

- 1. Isocytosine | C4H5N3O | CID 66950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isocytosine | 108-53-2 [chemicalbook.com]

- 3. The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Radical pathways for the formation of non-canonical nucleobases in prebiotic environments - RSC Advances (RSC Publishing) [pubs.rsc.org]